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Compound of Interest

Compound Name: 3-propylhexan-2-one

Cat. No.: B6264506

In-Depth Technical Guide to 3-Propylhexan-2-
one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and spectroscopic data of 3-propylhexan-2-one. While direct
applications in drug development and specific signaling pathway involvement are not
extensively documented in publicly available literature, this document serves as a foundational
resource for researchers interested in this ketone, particularly as a synthetic intermediate or a
structural motif for further investigation. All quantitative data is presented in structured tables for
clarity, and a logical relationship diagram is provided to summarize the key aspects of the
compound.

Molecular and Physicochemical Properties

3-Propylhexan-2-one is a ketone with the systematic IUPAC name 3-propylhexan-2-one. Its
fundamental molecular and physicochemical properties are summarized in the table below.
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Property Value Source
Molecular Formula CoH1s0 [1112]
Molecular Weight 142.24 g/mol [1]12]
CAS Number 40239-27-8 [1][2]
LogP (octanol-water partition
- 2.8 [2]

coefficient)
Topological Polar Surface Area

poiod 17.1 A2 [2]
(TPSA)
Rotatable Bond Count 5 [2]
Hydrogen Bond Acceptor

ydrog p 1 2]
Count
Hydrogen Bond Donor Count 0 [2]

Synthesis of 3-Propylhexan-2-one

Several synthetic routes to 3-propylhexan-2-one have been reported, primarily involving the
formation of a carbon-carbon bond at the a-position of a ketone or the transformation of an
alkyne. While detailed, step-by-step experimental protocols are not readily available in the
public domain, the following outlines the key transformations described in the literature.

Synthesis via Alkylation of a Ketone

A common approach to synthesizing a-substituted ketones is through the alkylation of an
enolate. While a specific protocol for 3-propylhexan-2-one is not detailed, a general procedure
would involve:

Experimental Protocol (General)

o Enolate Formation: A suitable ketone precursor, such as 3-hexanone, is treated with a
strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA) in an anhydrous aprotic
solvent (e.g., tetrahydrofuran - THF) at a low temperature (e.g., -78 °C) to generate the
corresponding enolate.
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o Alkylation: The enolate solution is then treated with an appropriate alkylating agent, in this
case, a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The reaction mixture is
allowed to slowly warm to room temperature.

o Workup: The reaction is quenched with a proton source, such as a saturated aqueous
solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic
solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with
brine, dried over an anhydrous drying agent (e.g., MgSOa or Na2S0a4), filtered, and the
solvent is removed under reduced pressure.

 Purification: The crude product is then purified, typically by fractional distillation or column
chromatography, to yield pure 3-propylhexan-2-one.

Synthesis from 4-Heptanol, 4-ethynyl-

A multi-step synthesis starting from 4-ethynyl-4-heptanol has been cited.[3] This pathway
involves the transformation of the alkyne functionality into a ketone.

Reaction Scheme:

o Hydration of the Alkyne: The terminal alkyne is likely hydrated using reagents such as
mercuric oxide (HgO) and sulfuric acid (H2SOa) to form a methyl ketone via Markovnikov
addition of water.

o Further Transformations: The reference also mentions the use of sulfur trioxide (SOs) and
catalytic hydrogenation (H2/PtOz), suggesting a more complex reaction sequence that may
involve dehydration and subsequent reduction steps to arrive at the final saturated ketone.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-propylhexan-2-
one. While a comprehensive set of published spectra is not available, some data has been
reported.

e 13C NMR Spectroscopy: A 13C NMR spectrum for 3-propyl-2-hexanone is available in the
PubChem database, provided by Wiley-VCH GmbH.[2] This spectrum would be instrumental
in confirming the carbon framework of the molecule.
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e IHNMR, IR, and Mass Spectrometry: Detailed, publicly accessible spectra for *H NMR,
Infrared (IR), and Mass Spectrometry (MS) of 3-propylhexan-2-one are not currently
available. However, based on the structure, the following characteristic signals would be
expected:

o 'H NMR: Signals corresponding to the methyl group of the acetyl moiety, the methine
proton at the a-position, and the various methylene and methyl groups of the two propy!
chains.

o IR Spectroscopy: A strong absorption band in the region of 1715 cm~? corresponding to
the C=0 stretching of the ketone.

o Mass Spectrometry: A molecular ion peak (M*) at m/z = 142, along with characteristic
fragmentation patterns for a ketone.

Applications and Biological Relevance

Currently, there is limited information in the public domain regarding the specific applications of
3-propylhexan-2-one in drug development or its direct involvement in biological signaling
pathways. Its structural features, however, suggest potential as:

¢ A Synthetic Intermediate: The ketone functionality allows for a variety of chemical
transformations, making it a potential building block in the synthesis of more complex
molecules.

o A Scaffold for Library Synthesis: The relatively simple structure could be a starting point for
the generation of a library of related compounds for screening in drug discovery programs.

Further research is required to elucidate any potential biological activity of this compound.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the molecular properties,
synthesis, and characterization of 3-propylhexan-2-one.
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Logical Relationship Diagram for 3-Propylhexan-2-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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